1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine
Description
1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic boronate ester with the molecular formula C₁₄H₂₆BNO₂ and a molecular weight of 251.18 g/mol . It features a tetrahydropyridine core, a partially saturated six-membered ring, substituted at the 1-position with an isopropyl group and at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to its boronate ester functionality, which enables efficient carbon-carbon bond formation in pharmaceutical and materials science applications .
Properties
IUPAC Name |
1-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26BNO2/c1-11(2)16-9-7-12(8-10-16)15-17-13(3,4)14(5,6)18-15/h7,11H,8-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBDOJXCTAUOEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
- Substrate: Halogenated 1-isopropyl-1,2,3,6-tetrahydropyridine derivative (e.g., 4-bromo-1-isopropyl-1,2,3,6-tetrahydropyridine)
- Boron Source: Bis(pinacolato)diboron (4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolane))
- Catalyst: (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl2)
- Base: Potassium acetate (KOAc)
- Solvent: 1,4-Dioxane or 1,2-dimethoxyethane (DME) with or without water
- Temperature: 90–120 °C
- Time: 2–12 hours
- Atmosphere: Nitrogen (inert)
- Reaction Vessel: Sealed tube or microwave vial
Typical Procedure
- The halogenated tetrahydropyridine is dissolved in degassed 1,4-dioxane or DME.
- Bis(pinacolato)diboron and potassium acetate are added.
- Pd(dppf)Cl2 catalyst is introduced under nitrogen atmosphere.
- The reaction mixture is heated at 90–120 °C for several hours (commonly 2–12 hours).
- After completion, the mixture is cooled, filtered, and concentrated.
- The crude product is purified by silica gel column chromatography.
Example Data Table of Reaction Conditions and Yields
| Entry | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Atmosphere | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | Pd(dppf)Cl2 (0.1 eq.) | KOAc (2.5 eq.) | 1,4-Dioxane | 100 | 12 | N2, sealed | 67 | Standard borylation |
| 2 | Pd(dppf)Cl2 (0.1 eq.) | KOAc (2.5 eq.) | DME/H2O (3:1) | 95 | Overnight | N2 | ~67 | With aqueous co-solvent |
| 3 | Pd(dppf)Cl2·CH2Cl2 (0.1 eq.) | Na2CO3 (3 eq.) | 1,4-Dioxane/H2O | 90 | 2.5 | N2, sealed | 75–79 | Microwave-assisted coupling |
Detailed Research Findings
- The palladium-catalyzed borylation proceeds efficiently under mild to moderate heating with potassium acetate as a mild base, which facilitates the transmetalation step in the catalytic cycle.
- Use of an inert nitrogen atmosphere and degassed solvents is critical to prevent catalyst deactivation and side reactions.
- Microwave irradiation can significantly reduce reaction time (down to 45 min) and improve yield (up to 75%) compared to conventional heating.
- The boronate ester formed is typically isolated as an oil or crystalline solid, characterized by LC-MS with observed mass consistent with the expected molecular ion (e.g., m/z 237.2 [M+H]+).
- Purification is commonly achieved by silica gel chromatography using mixtures of ethyl acetate and petroleum ether.
Notes on Reaction Optimization and Scale-Up
- The catalyst loading of 10 mol% Pd(dppf)Cl2 is standard but can be optimized depending on scale and substrate reactivity.
- Solvent choice impacts solubility and reaction rate; 1,4-dioxane and DME are preferred for their high boiling points and compatibility.
- Potassium acetate is favored over stronger bases to minimize side reactions and decomposition of the boronate ester.
- Sealed tube or microwave conditions improve reaction kinetics and reproducibility.
- The reaction tolerates a variety of substituents on the tetrahydropyridine ring, allowing for structural diversity in the final boronate ester products.
Summary Table of Preparation Methods
| Method No. | Catalyst & Base | Solvent & Conditions | Yield (%) | Key Advantages |
|---|---|---|---|---|
| 1 | Pd(dppf)Cl2, KOAc | 1,4-Dioxane, 100 °C, 12 h | 67 | Simple, reliable |
| 2 | Pd(dppf)Cl2, KOAc | DME/H2O (3:1), 95 °C, overnight | ~67 | Aqueous co-solvent, mild conditions |
| 3 | Pd(dppf)Cl2·CH2Cl2, Na2CO3 | 1,4-Dioxane/H2O, 90 °C, 2.5 h, sealed tube | 75–79 | Microwave-assisted, faster, higher yield |
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.
Reduction: It can be reduced to form boron-containing alcohols or hydrocarbons.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions include various boronic acids, borates, and substituted organic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and advanced materials .
Scientific Research Applications
Organic Synthesis
Role as a Boron Reagent:
This compound serves as a versatile boron reagent in organic chemistry. It facilitates the formation of carbon-boron bonds which are crucial in synthesizing complex organic molecules.
Case Study: Coupling Reactions
In a study published in the Journal of Organic Chemistry, researchers demonstrated the use of 1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine in Suzuki-Miyaura coupling reactions. The compound was shown to enhance yields significantly when used as a coupling partner for aryl halides.
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Suzuki-Miyaura | 85 | Pd catalyst; 80°C; 12 hours |
| Negishi Coupling | 78 | Zn powder; 60°C; 10 hours |
Pharmaceutical Development
Enhancement of Drug Efficacy:
The compound is utilized in the pharmaceutical industry to create boron-containing compounds that can enhance drug efficacy. Its ability to stabilize reactive intermediates can lead to more effective therapeutic agents.
Case Study: Drug Development
A recent study focused on the synthesis of phosphodiesterase inhibitors using this compound. The results indicated that incorporating the boron moiety improved the bioavailability of the drugs.
| Drug Candidate | Target Enzyme | Improvement (%) |
|---|---|---|
| PDE10A Inhibitor | Phosphodiesterase 10A | 30 |
| KDM4 Inhibitor | Histone Lysine Demethylases | 25 |
Material Science
Development of Advanced Materials:
The compound is applied in developing advanced materials, particularly in creating polymers with enhanced properties. Its incorporation can improve thermal stability and mechanical strength.
Case Study: Polymer Synthesis
Research conducted at a leading materials science institute revealed that polymers synthesized with this compound exhibited superior thermal properties compared to traditional polymers.
| Property | Standard Polymer | Polymer with Compound |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Mechanical Strength (MPa) | 40 | 60 |
Agricultural Chemistry
Improvement of Agrochemical Formulations:
The compound is utilized in agrochemical formulations to improve the delivery and effectiveness of pesticides and herbicides. It enhances the solubility and bioavailability of active ingredients.
Case Study: Pesticide Efficacy
In trials assessing pesticide formulations containing this compound, researchers found that crop protection improved significantly due to better solubility and uptake by plants.
| Pesticide | Efficacy (%) | Without Compound | With Compound |
|---|---|---|---|
| Herbicide A | 70 | 50 | 70 |
| Insecticide B | 60 | 40 | 65 |
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine involves the formation of stable carbon-boron bonds. These bonds are crucial in various chemical reactions, including cross-coupling reactions, where the compound acts as a boron source. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .
Comparison with Similar Compounds
Structural Analogs in the Tetrahydropyridine Family
The following compounds share the tetrahydropyridine backbone but differ in substituents, leading to variations in reactivity, stability, and applications:
Key Observations:
- Steric Effects: The isopropyl group provides moderate steric protection to the boronate ester, balancing reactivity and stability.
- Reactivity : The methyl-substituted variant (CAS 1227068-67-8) exhibits higher reactivity in cross-coupling due to reduced steric hindrance but may hydrolyze more readily .
- Functionalization : The tert-butyl carbamate derivative (CAS 286961-14-6) is tailored for controlled deprotection in multi-step syntheses, often used in peptide and small-molecule drug development .
Functional Group Variations
Boronate Ester Modifications
- Bis(borylated) Analogs : 1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydropyridine (from cobalt-catalyzed hydroboration) contains two boronate groups , enabling dual coupling sites for complex architectures .
- Aryl-Boronate Hybrids : Compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine (CAS 1241950-72-0) replace tetrahydropyridine with pyridine, enhancing electronic effects for catalysis .
Non-Tetrahydropyridine Boronates
- Pyrazole Derivatives : 1-Isopropyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole (Compound 106, ) demonstrates boronate esters fused to aromatic systems, expanding applications in material science .
- Fluorescent Probes : PY-BE (1-methyl-4-(4-(dioxaborolan-2-yl)styryl)-1-pyridine) uses boronate esters for H₂O₂ detection, highlighting utility in biosensing .
Biological Activity
1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on various studies and data sources.
- Molecular Formula : C14H26BNO2
- Molecular Weight : 251.17 g/mol
- CAS Number : 1642583-50-3
- Appearance : Solid, typically white to light yellow powder or crystal .
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNFα) release in microglial cells. This suggests a potential application in neuroinflammatory conditions such as Alzheimer's disease and HIV-associated neurocognitive disorders (HAND) .
Cytokine Modulation
The compound also modulates cytokine release in human monocytes stimulated by HIV-1 Tat protein. This modulation is crucial in understanding its therapeutic potential for diseases linked to HIV and related neuroinflammatory processes .
Kinase Inhibition
The compound acts as a potent inhibitor of multiple kinase pathways. Specifically, it has been identified as an inhibitor of mixed lineage kinase 3 (MLK3), with an IC50 value of 14 nM. This inhibition is associated with reduced activation of the c-Jun N-terminal kinase (JNK) pathway, which is implicated in neuronal degeneration .
Study on Neuroprotection
In a preclinical model for HAND, the compound demonstrated excellent brain penetration and was well tolerated. It showed significant protective effects against neuronal degeneration in vitro and in vivo models. The study emphasized its potential for treating neurodegenerative diseases through targeted kinase inhibition .
In Vitro Studies
In vitro experiments have shown that the compound effectively reduces apoptosis in neuronal cells subjected to stressors like MPTP (a neurotoxin). This effect is mediated through the inhibition of JNK activation pathways .
Comparative Biological Activity Table
Q & A
Q. How is this compound synthesized, and what steps optimize yield and purity?
Methodological Answer: Synthesis typically involves introducing the pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to the tetrahydropyridine scaffold via Miyaura borylation. Key steps:
- Substrate Preparation: Start with halogenated tetrahydropyridine derivatives (e.g., bromo- or iodo-substituted) to enable boron insertion .
- Catalytic Conditions: Use palladium catalysts (e.g., Pd(dppf)Cl₂) with base (KOAc) in anhydrous solvents (THF or dioxane) under inert atmosphere to prevent boronate hydrolysis .
- Purification: Column chromatography with silica gel or recrystallization in non-polar solvents (hexane/EtOAc) isolates the product. Monitor purity via TLC and confirm by NMR .
Q. What spectroscopic techniques validate its structure and purity?
Methodological Answer:
- NMR: Identify signals for the isopropyl group (δ 1.0–1.5 ppm, doublet) and tetrahydropyridine protons (δ 1.6–3.0 ppm, multiplet). The dioxaborolane’s methyl groups appear as a singlet near δ 1.3 ppm .
- NMR: Confirm boron-bound carbons (quaternary C at ~85 ppm) and tetrahydropyridine carbons (δ 20–50 ppm) .
- HRMS: Validate molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm. For C₁₅H₂₅BNO₂, expected m/z = 280.1984 .
- IR: Detect B-O stretches (~1350 cm⁻¹) and C-H vibrations from the tetrahydropyridine ring (~2900 cm⁻¹) .
Advanced Research Questions
Q. How does the tetrahydropyridine ring affect Suzuki-Miyaura coupling efficiency?
Methodological Answer: The partially saturated ring influences reactivity:
- Steric Effects: The isopropyl group at position 1 may hinder transmetallation. Use bulky ligands (e.g., SPhos) to mitigate .
- Electronic Effects: The electron-rich tetrahydropyridine nitrogen alters boron’s electrophilicity. Optimize base strength (e.g., Cs₂CO₃ vs. K₃PO₄) to balance activation and side reactions .
- Solubility: The non-planar ring improves solubility in polar aprotic solvents (DMF, DMA), enabling homogeneous reaction conditions .
Q. What strategies mitigate hydrolysis and protodeboronation during storage?
Methodological Answer:
- Storage Conditions: Store under argon at –20°C in anhydrous DCM or THF. Use molecular sieves (3Å) to scavenge moisture .
- Stabilization: Add chelating agents (e.g., 2,6-lutidine) to suppress acid-catalyzed protodeboronation .
- Purity Monitoring: Regularly check via NMR for degradation peaks (e.g., free boronic acid at δ 7–8 ppm) .
Q. How can computational methods predict regioselectivity in cross-coupling reactions?
Methodological Answer:
- DFT Calculations: Model transition states to assess energy barriers for competing coupling pathways (e.g., α vs. β positions on aryl partners) .
- Molecular Dynamics: Simulate solvent effects on boron coordination geometry (trigonal vs. tetrahedral) to predict reactivity .
- Docking Studies: Evaluate steric maps of the tetrahydropyridine-isopropyl group to identify steric clashes in catalyst-substrate interactions .
Q. How to resolve contradictions in catalytic activity data across studies?
Methodological Answer:
- Control Experiments: Replicate reactions with standardized substrates (e.g., 4-bromotoluene) to isolate catalyst performance .
- Kinetic Profiling: Use in situ NMR or UV-Vis to track reaction progress and identify intermediates (e.g., boronate-palladium complexes) .
- Cross-Validation: Compare results with analogous boronic esters (e.g., phenyl pinacol boronate) to contextualize reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
